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molecular formula C10H8F2N4 B8422690 5-Fluoro-6-(2-fluoropyridin-3-yl)-2-methylpyrimidin-4-amine

5-Fluoro-6-(2-fluoropyridin-3-yl)-2-methylpyrimidin-4-amine

Cat. No. B8422690
M. Wt: 222.19 g/mol
InChI Key: DBJNUYHKWMITFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772480B2

Procedure details

DME (6.00 mL, 57722 μmol) and water (0.6 mL, 3152 μmol) were added to a mixture of 2-fluoropyridin-3-ylboronic acid (666 mg, 4728 μmol), 6-chloro-5-fluoro-2-methylpyrimidin-4-amine (0.5093 g, 3152 μmol), and Pd(Ph3P)4 (364 mg, 315 μmol) under nitrogen. The mixture was sealed and heated at 100° C. for 60 min under microwave irradiation. After cooling, the mixture was diluted with water and the precipitate was collected, washed with DCM, and 5-fluoro-6-(2-fluoropyridin-3-yl)-2-methylpyrimidin-4-amine (418 mg, 60%) was isolated as an off-white powder. LCMS (API-ES) m/z 223 (M+H)+; 1H NMR (400 MHz, d6-DMSO) δ 8.39 (d, J=4.02 Hz, 1H) 8.18 (t, J=8.03 Hz, 1H) 7.53 (t, J=5.27 Hz, 1H) 7.38 (br. s., 2H) 2.37 (s, 3H).
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
666 mg
Type
reactant
Reaction Step One
Quantity
0.5093 g
Type
reactant
Reaction Step One
Quantity
364 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
COCCOC.[F:7][C:8]1[C:13](B(O)O)=[CH:12][CH:11]=[CH:10][N:9]=1.Cl[C:18]1[N:23]=[C:22]([CH3:24])[N:21]=[C:20]([NH2:25])[C:19]=1[F:26]>O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[F:26][C:19]1[C:20]([NH2:25])=[N:21][C:22]([CH3:24])=[N:23][C:18]=1[C:13]1[C:8]([F:7])=[N:9][CH:10]=[CH:11][CH:12]=1 |^1:31,33,52,71|

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
COCCOC
Name
Quantity
666 mg
Type
reactant
Smiles
FC1=NC=CC=C1B(O)O
Name
Quantity
0.5093 g
Type
reactant
Smiles
ClC1=C(C(=NC(=N1)C)N)F
Name
Quantity
364 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
0.6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was sealed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the precipitate was collected
WASH
Type
WASH
Details
washed with DCM

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=NC(=NC1C=1C(=NC=CC1)F)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 418 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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